molecular formula C20H22ClNO4 B12428302 Canadine-d3 Hydrochloride

Canadine-d3 Hydrochloride

Cat. No.: B12428302
M. Wt: 378.9 g/mol
InChI Key: LQVZRJHGNBMZAQ-MUTAZJQDSA-N
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Description

Canadine-d3 (hydrochloride) is a deuterated form of canadine hydrochloride. It is a chemical compound with the molecular formula C20H19D3ClNO4 and a molecular weight of 342.4 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Canadine-d3 (hydrochloride) involves the incorporation of deuterium atoms into the canadine molecule. The process typically starts with the precursor compound, canadine, which undergoes deuteration through specific chemical reactions. The deuteration process can be achieved using deuterated reagents under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of Canadine-d3 (hydrochloride) involves large-scale synthesis using optimized reaction conditions to achieve high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Canadine-d3 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert Canadine-d3 (hydrochloride) into reduced forms.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Canadine-d3 (hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the study of deuterated compounds.

    Biology: Employed in biological studies to investigate metabolic pathways and enzyme interactions.

    Medicine: Utilized in pharmacological research to study the effects of deuterated compounds on biological systems.

    Industry: Applied in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of Canadine-d3 (hydrochloride) involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its metabolic stability and pharmacokinetics, leading to altered biological effects. The compound may interact with enzymes and receptors, modulating their activity and resulting in various physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Canadine-d3 (hydrochloride) is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetic profile. This makes it a valuable tool in scientific research for studying the effects of deuteration on chemical and biological properties .

Properties

Molecular Formula

C20H22ClNO4

Molecular Weight

378.9 g/mol

IUPAC Name

17-methoxy-16-(trideuteriomethoxy)-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene;hydrochloride

InChI

InChI=1S/C20H21NO4.ClH/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;/h3-4,8-9,16H,5-7,10-11H2,1-2H3;1H/i2D3;

InChI Key

LQVZRJHGNBMZAQ-MUTAZJQDSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC2=C1CN3CCC4=CC5=C(C=C4C3C2)OCO5)OC.Cl

Canonical SMILES

COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC.Cl

Origin of Product

United States

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